molecular formula C18H12ClF3N2O2S B2480342 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338409-51-1

2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2480342
CAS No.: 338409-51-1
M. Wt: 412.81
InChI Key: SAWZMFZBHUNOGB-UHFFFAOYSA-N
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Description

This compound belongs to the carbamate class, characterized by a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 5, and a carbamate linkage at position 4 to a 3-(trifluoromethyl)phenyl moiety. For instance, thiazole derivatives are known for antimicrobial, anticancer, and enzyme-inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl substituent may influence target binding through hydrophobic interactions .

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2S/c1-10-15(24-16(27-10)11-5-7-13(19)8-6-11)26-17(25)23-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWZMFZBHUNOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that indole derivatives, which share a similar structure to the compound , bind with high affinity to multiple receptors. This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have a wide range of effects at the molecular and cellular level.

Biological Activity

The compound 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate , with the CAS number 259655-35-1, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a thiazole ring, a carbamate functional group, and a trifluoromethyl-substituted phenyl ring. The molecular formula is C12H10ClN2O2SC_{12}H_{10}ClN_{2}O_{2}S with a molecular weight of 267.73 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₀ClN₂O₂S
Molecular Weight267.73 g/mol
LogP3.399
PSA78.43 Ų

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the antimicrobial efficacy against various bacterial strains. Studies have shown that similar compounds demonstrate broad-spectrum activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in several studies. For instance, compounds with structural similarities to our target compound have been evaluated in animal models for their ability to prevent seizures induced by maximal electroshock (MES). Preliminary data suggest that modifications in the thiazole structure can lead to increased anticonvulsant efficacy.

In one study, various N-phenylthiazole derivatives were synthesized and tested for their anticonvulsant activity. Compounds containing trifluoromethyl groups showed enhanced protection in MES tests compared to their non-fluorinated counterparts .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has also been explored. For example, studies have demonstrated that thiazole derivatives can act as effective inhibitors of certain kinases and phosphodiesterases, which are critical in various signaling pathways involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The SAR of thiazole-based compounds indicates that:

  • Substituents : The introduction of electron-withdrawing groups (like -CF₃) at specific positions on the phenyl ring significantly enhances biological activity.
  • Ring Modifications : Alterations in the thiazole ring can affect solubility and bioavailability, impacting overall pharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study focused on a series of thiazole derivatives found that those with a para-chloro substitution exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to unsubstituted analogs .
  • Anticonvulsant Screening : In vivo studies demonstrated that certain derivatives provided significant protection against seizures at doses as low as 100 mg/kg when administered intraperitoneally . The most active compounds were further analyzed for neurotoxicity using rotarod tests, revealing acceptable safety profiles.
  • Enzyme Inhibition : Research into the inhibitory effects on phosphodiesterases indicated that modifications in the thiazole structure could lead to selective inhibition patterns, suggesting potential therapeutic applications in treating conditions like asthma and cancer .

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

The thiazole ring in the target compound can be compared to analogs with isosteric replacements (e.g., oxazole, pyrazole, or thiadiazole). Key examples include:

Compound Name Core Heterocycle Substituents Key Properties Reference
Target Compound 1,3-Thiazole 2-(4-ClPh), 5-Me, 4-carbamate-(3-CF3Ph) High lipophilicity (log k ≈ 3.2), potential antimicrobial activity
[3-(Trifluoromethyl)phenyl]methyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate (CAS 400074-49-9) 1,2,3-Thiadiazole 5-(4-ClPh-S), 4-carbamate-(3-CF3Ph) Molecular weight: 445.87; Density: 1.56 g/cm³
(5-Methyl-1,2-oxazol-3-yl)methyl (4-chlorophenyl)carbamate 1,2-Oxazole 5-Me, 3-carbamate-(4-ClPh) Lower steric bulk compared to thiazole analogs
Benzyl {5-ethyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}carbamate Pyrazole 3-(3-CF3Ph), 5-Et, 4-carbamate-Bn Molecular weight: 389.38; No reported bioactivity

Key Observations :

  • Pyrazole derivatives (e.g., benzyl carbamate in ) lack the thiazole’s inherent polarity, which may reduce binding affinity to polar enzyme active sites.

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) values, determined via HPLC (), highlight substituent effects:

Compound log k Substituent Influence
Target Compound 3.2 4-ClPh and CF3Ph enhance log k by ~0.8 compared to non-halogenated analogs
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates 2.5–3.8 Dichlorophenyl groups increase log k by 0.3–0.5 per Cl atom
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1.9 Nitro groups reduce lipophilicity due to polarity

Trend : Electron-withdrawing groups (Cl, CF3) consistently elevate lipophilicity, favoring passive diffusion across biological membranes .

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